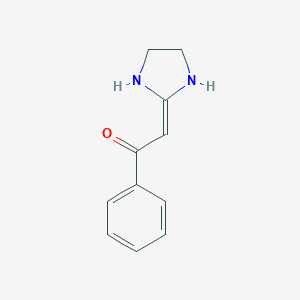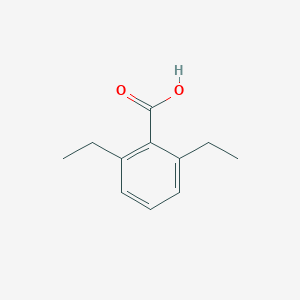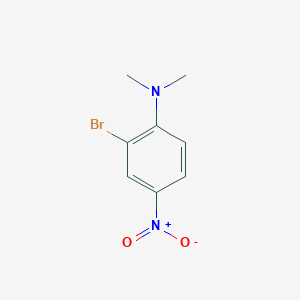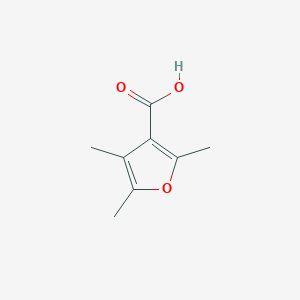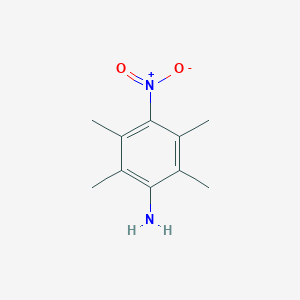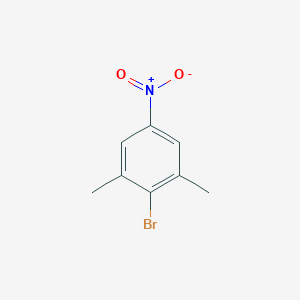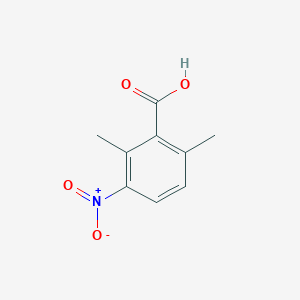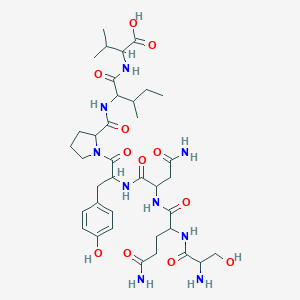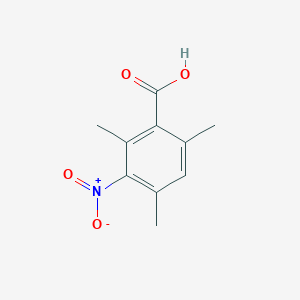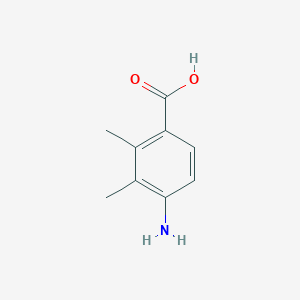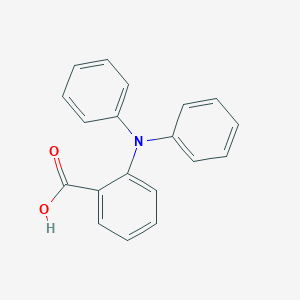
2-(Diphenylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylamino)benzoic acid, also known as DPBA, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. DPBA is a derivative of benzoic acid and is commonly used in various fields of research, including the development of new drugs, materials science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-(Diphenylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 2-(Diphenylamino)benzoic acid has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. 2-(Diphenylamino)benzoic acid has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division.
Efectos Bioquímicos Y Fisiológicos
2-(Diphenylamino)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(Diphenylamino)benzoic acid has anticancer, antiviral, and antibacterial properties. 2-(Diphenylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that 2-(Diphenylamino)benzoic acid can inhibit tumor growth and metastasis in animal models. Additionally, 2-(Diphenylamino)benzoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diphenylamino)benzoic acid has several advantages for use in lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, 2-(Diphenylamino)benzoic acid also has several limitations, including its low water solubility and its potential for toxicity at high concentrations. Additionally, 2-(Diphenylamino)benzoic acid can be difficult to synthesize in large quantities, making it challenging to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-(Diphenylamino)benzoic acid. One area of research is the development of new drugs based on 2-(Diphenylamino)benzoic acid. Researchers are exploring the use of 2-(Diphenylamino)benzoic acid derivatives as potential anticancer, antiviral, and antibacterial agents. Additionally, researchers are investigating the use of 2-(Diphenylamino)benzoic acid as a fluorescent probe for the detection of various analytes. Another area of research is the development of new materials based on 2-(Diphenylamino)benzoic acid. Researchers are exploring the use of 2-(Diphenylamino)benzoic acid in the development of new materials with unique optical and electronic properties. Overall, 2-(Diphenylamino)benzoic acid is a promising compound with a range of potential applications in scientific research.
Métodos De Síntesis
2-(Diphenylamino)benzoic acid can be synthesized through a variety of methods, including the reaction of benzoic acid with diphenylamine in the presence of a catalyst. The reaction is typically carried out in a solvent, such as chloroform or acetic acid, and requires careful control of temperature and reaction time to achieve high yields of 2-(Diphenylamino)benzoic acid. Other methods for synthesizing 2-(Diphenylamino)benzoic acid include the reaction of benzoic anhydride with diphenylamine and the reaction of 2-aminobenzoic acid with diphenylamine.
Aplicaciones Científicas De Investigación
2-(Diphenylamino)benzoic acid has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of 2-(Diphenylamino)benzoic acid is in the development of new drugs. 2-(Diphenylamino)benzoic acid has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for the development of new therapeutics. Additionally, 2-(Diphenylamino)benzoic acid has been used in materials science to develop new materials with unique optical and electronic properties. 2-(Diphenylamino)benzoic acid has also been used in analytical chemistry as a fluorescent probe for the detection of various analytes.
Propiedades
Número CAS |
17626-44-7 |
|---|---|
Nombre del producto |
2-(Diphenylamino)benzoic acid |
Fórmula molecular |
C19H15NO2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
2-(N-phenylanilino)benzoic acid |
InChI |
InChI=1S/C19H15NO2/c21-19(22)17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
Clave InChI |
ZEGFMCQPAMLDCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



